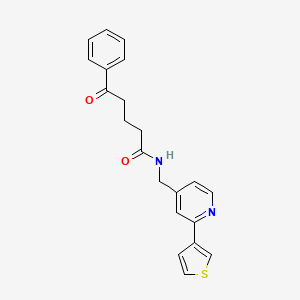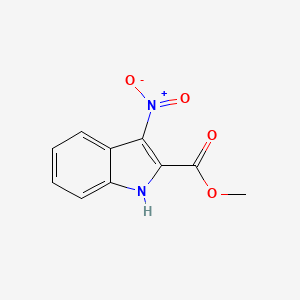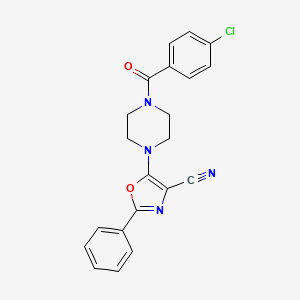
4-(1-(2-Amino-5-chloropyrimidin-4-yl)indolin-6-yl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1-(2-Amino-5-chloropyrimidin-4-yl)indolin-6-yl)-2-(3-methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol is a useful research compound. Its molecular formula is C19H17ClN6O2 and its molecular weight is 396.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have developed a variety of compounds incorporating structural motifs similar to the specified chemical, focusing on the synthesis and evaluation of their biological activities. For instance, compounds based on tetrahydropyrimidine–isatin hybrids have been synthesized and screened for antibacterial, antifungal, and anti-tubercular activity, reflecting the synthetic versatility and potential therapeutic applications of these chemical frameworks (Akhaja & Raval, 2012).
Plant Growth Stimulation
Derivatives with structural similarities, particularly those incorporating the 2-amino-substituted pyrimidin-4-ols, have shown pronounced stimulating action on plant growth, suggesting applications in agriculture to enhance crop yield and health (Yengoyan et al., 2019).
Antimicrobial and Antioxidant Properties
Compounds featuring the indole and oxadiazole scaffolds, related to the specified chemical, have been synthesized and evaluated for their antimicrobial and antioxidant activities. This research underscores the potential of these compounds to serve as leads for the development of new antimicrobial and antioxidant agents, offering insights into their mechanism of action and therapeutic potential (George et al., 2008).
Insecticidal and Antibacterial Potential
The exploration of pyrimidine-linked heterocyclics through microwave irradiative cyclocondensation has led to the discovery of compounds with notable insecticidal and antibacterial potential, demonstrating the broad-spectrum biological activity of these chemistries (Deohate & Palaspagar, 2020).
Anticancer Activity
Further investigations into indole-based hybrid structures, incorporating oxadiazole and other heterocyclic motifs, have shown promising results in inhibiting urease enzyme, with potential implications for cancer therapy. The in vitro and in silico evaluations suggest these compounds as valuable therapeutic agents, highlighting the importance of structural design in developing potent anticancer drugs (Nazir et al., 2018).
properties
IUPAC Name |
4-[1-(2-amino-5-chloropyrimidin-4-yl)-2,3-dihydroindol-6-yl]-2-(3-methyl-1,2,4-oxadiazol-5-yl)but-3-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2/c1-11-23-17(28-25-11)19(2,27)7-5-12-3-4-13-6-8-26(15(13)9-12)16-14(20)10-22-18(21)24-16/h3-4,9-10,27H,6,8H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGSICGSZVMZDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)(C#CC2=CC3=C(CCN3C4=NC(=NC=C4Cl)N)C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-3-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2473679.png)



![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2473684.png)
![Racemic-(2R,5R)-Tert-Butyl 2-(Hydroxymethyl)-1-Oxa-7-Azaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B2473685.png)
![(2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide](/img/structure/B2473687.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2473691.png)
![2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2473693.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2473695.png)

![N-(5-chloro-2-methylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2473698.png)